4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid
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Overview
Description
4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core fused with a carboxylic acid group. The presence of both nitrogen and oxygen atoms within its ring structure contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6-aminopyrimidine with ethoxymethylenemalonic ester, followed by cyclization at high temperatures.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrido[2,3-d]pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products: The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyrido[2,3-d]pyrimidine derivatives .
Scientific Research Applications
4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cellular signaling pathways.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting key biochemical pathways. For example, it may inhibit dihydrofolate reductase (DHFR), leading to antiproliferative effects on cancer cells .
Comparison with Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Shares a similar core structure but differs in the position of the keto group.
Pyrido[2,3-d]pyrimidin-7-one: Another structural isomer with different biological activities.
Pyrimidino[4,5-d][1,3]oxazine: Contains an additional oxazine ring, leading to distinct chemical properties.
Uniqueness: 4-oxo-3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid is unique due to its specific arrangement of functional groups, which confer a distinct set of chemical reactivities and biological activities. Its ability to undergo diverse chemical reactions and its potential as a therapeutic agent make it a valuable compound in both research and industrial applications.
Properties
CAS No. |
2408969-50-4 |
---|---|
Molecular Formula |
C8H5N3O3 |
Molecular Weight |
191.1 |
Purity |
95 |
Origin of Product |
United States |
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